1-(2-(4-Bromophenoxy)ethyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYKVOROQGFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675028 | |
| Record name | 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-30-9 | |
| Record name | 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 1 2 4 Bromophenoxy Ethyl Pyrazole Derivatives
Impact of Substituents on Biological Activity
The biological profile of 1-(2-(4-bromophenoxy)ethyl)pyrazole and its analogs is significantly dictated by the nature and position of various substituents. researchgate.net These modifications can influence the compound's size, shape, electronics, and lipophilicity, all of which play a role in how it interacts with biological targets. researchgate.net
The presence of a bromine atom on the phenoxy group is a key structural feature. Halogens like bromine can influence a molecule's lipophilicity and metabolic stability. researchgate.net The position of the bromine atom on the phenyl ring is critical. For instance, in a series of pyrazole-based inhibitors, the placement of substituents on the aryl moieties was found to significantly impact their inhibitory activity. nih.gov
Table 1: Impact of Phenoxy Ring Substituents on Biological Activity (Illustrative)
| Substituent at para-position | Relative Lipophilicity | Electronic Effect | Potential Impact on Activity |
| -H | Lower | Neutral | Baseline activity |
| -Br | Higher | Electron-withdrawing | Increased potency/altered selectivity |
| -Cl | Higher | Electron-withdrawing | Similar to bromo, with slight differences in size |
| -OCH3 | Lower | Electron-donating | May decrease certain activities |
| -CF3 | Much Higher | Strongly electron-withdrawing | Potentially significant increase in potency |
This table is for illustrative purposes and actual effects can vary depending on the specific biological target.
The ethylene (B1197577) linker connecting the pyrazole (B372694) ring and the phenoxy moiety provides flexibility to the molecule, allowing it to adopt various conformations to fit into a binding pocket. The length and rigidity of this linker are critical determinants of pharmacological activity.
Studies on similar structures, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, have shown that the ethyl linker is crucial for potent inhibitory activity. nih.gov Altering the linker, for example, by increasing or decreasing its length or by introducing rigidity through cyclization, can drastically change the compound's biological profile. This is because the linker dictates the spatial orientation of the pyrazole and phenoxy rings relative to each other, which is often a key factor for effective binding to a biological target.
The pyrazole ring itself is a vital pharmacophore in many biologically active compounds. nih.govnih.govnih.gov Its aromatic nature and the presence of two adjacent nitrogen atoms allow for various interactions, including hydrogen bonding and π-π stacking. nih.gov
Substitutions on the pyrazole ring can significantly impact activity. The introduction of different groups at various positions can alter the electronic properties and steric profile of the heterocycle. researchgate.netmdpi.com For instance, N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two isomers, each with potentially different biological activities. nih.gov The nature of the substituent on the nitrogen atom can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a critical interaction in drug-receptor binding. researchgate.net The synthesis of various substituted pyrazoles is a well-explored area, providing a toolkit for medicinal chemists to fine-tune the properties of the pyrazole core. nih.govmdpi.com
Table 2: Common Substitutions on the Pyrazole Ring and Their Potential Effects
| Position of Substitution | Type of Substituent | Potential Effect on Biological Activity |
| N1 | Alkyl, Aryl | Modulates lipophilicity and steric bulk |
| C3 | Phenyl, Alkyl | Influences π-π stacking and hydrophobic interactions |
| C4 | Halogen, Nitro | Alters electronic properties and potential for hydrogen bonding |
| C5 | Carboxyl, Amino | Introduces polar interactions and potential for salt bridge formation |
Pharmacophore Elucidation for Target-Specific Activities
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, elucidating the pharmacophore for a particular target involves identifying the key features that are consistently present in active compounds.
Typically, a pharmacophore for this class of compounds might include:
A hydrogen bond acceptor (the pyridine-like nitrogen of the pyrazole).
A hydrogen bond donor (if the other pyrazole nitrogen is unsubstituted).
A hydrophobic/aromatic region (the bromophenoxy group).
Another aromatic/hydrophobic region (the pyrazole ring itself).
A specific spatial relationship between these features, maintained by the ethylene linker.
Computational modeling techniques can be used to generate and validate pharmacophore hypotheses based on a set of active and inactive molecules. These models then serve as a guide for designing new derivatives with a higher probability of being active.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com For pyrazole derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency. neuroquantology.comresearchgate.net
In a typical QSAR study, a set of pyrazole derivatives with known biological activities is used. researchgate.netresearchgate.net For each molecule, a variety of molecular descriptors are calculated, which quantify different aspects of their structure, such as:
Electronic descriptors: (e.g., partial charges, dipole moment) which can be influenced by the bromine atom and other substituents. researchgate.net
Steric descriptors: (e.g., molecular volume, surface area) which are affected by the size of substituents on the phenoxy and pyrazole rings.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov A statistically significant QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and streamlining the drug discovery process. nih.govneuroquantology.com
Biological and Pharmacological Investigations of 1 2 4 Bromophenoxy Ethyl Pyrazole and Analogues
Antimicrobial Activity
Pyrazole (B372694) derivatives are recognized for their broad-spectrum antimicrobial activities. The structural versatility of the pyrazole ring allows for modifications that can enhance their efficacy against various microbial pathogens, including bacteria and fungi.
Analogues of 1-(2-(4-Bromophenoxy)ethyl)pyrazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been synthesized and evaluated for their antibacterial potential. One particular derivative, compound 3k , exhibited potent activity against various bacterial strains.
Research on other pyrazole analogues has also revealed significant antibacterial properties. For example, some pyrazole-thiazole hybrids have shown effectiveness against Staphylococcus aureus and Klebsiella planticola. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative strains, with minimum bactericidal concentration (MBC) values often below 1 μg/ml. nih.gov
The following table summarizes the antibacterial activity of selected pyrazole analogues, highlighting their minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Pyrazole-triazole hybrids | S. aureus | 10-15 | E. coli | 10-15 |
| Thiazolidinone-clubbed pyrazoles | - | - | E. coli | 16 |
| Pyrazole-thiazole derivatives | S. aureus (MRSA) | <0.2 (MBC) | - | - |
| Imidazo-pyridine substituted pyrazoles | S. aureus | <1 (MBC) | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) |
This table presents data for analogues of this compound.
The antifungal potential of pyrazole derivatives has been an area of active investigation. Various analogues have shown promising results against a range of fungal pathogens. For example, pyrazole-4-carboxamide derivatives containing an ether group have been designed and shown to exhibit excellent in vitro antifungal activity against several fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govnih.gov
Specifically, compounds 7d and 12b from one study demonstrated outstanding activity against R. solani, with EC50 values of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. nih.govnih.gov Another study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives found that compound 7ai had strong antifungal activity against R. solani with an EC50 value of 0.37 μg/mL.
The table below showcases the antifungal efficacy of selected pyrazole analogues.
| Compound/Analogue | Fungal Strain | EC50/MIC (µg/mL) |
| Pyrazole-4-carboxamide 7d | Rhizoctonia solani | 0.046 (EC50) |
| Pyrazole-4-carboxamide 12b | Rhizoctonia solani | 0.046 (EC50) |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 (EC50) |
| Hydrazone 21a | Candida albicans | 2.9-7.8 (MIC) |
This table presents data for analogues of this compound.
The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms of action. One of the key targets is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, pyrazole compounds can disrupt bacterial cell division and lead to cell death. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were specifically designed as DNA gyrase inhibitors, with some compounds showing potent inhibition against S. aureus and B. subtilis DNA gyrase. turkjps.org Molecular docking studies have further supported that these pyrazole derivatives can effectively bind to the active site of DNA gyrase. turkjps.org
Another identified mechanism for some pyrazole derivatives is the inhibition of topoisomerase II and topoisomerase IV . nih.gov Additionally, some pyrazole-based compounds have been investigated as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) , an important enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis.
The emergence of multi-drug resistant (MDR) bacterial strains poses a significant global health threat. Research into pyrazole derivatives has shown promise in combating these challenging pathogens. For example, certain pyrazole-thiazole derivatives have demonstrated potent growth inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov
Furthermore, some pyrazole derivatives have shown efficacy against other MDR strains. One study highlighted that imidazo-pyridine substituted pyrazoles were potent against MDR strains of E. coli and K. pneumoniae. nih.gov The ability of these compounds to target fundamental bacterial processes like DNA replication makes them promising candidates for the development of new antibiotics effective against resistant bacteria.
Anticancer and Antitumor Potential
In addition to their antimicrobial properties, pyrazole derivatives have been extensively studied for their anticancer and antitumor activities. The structural modifications on the pyrazole ring have led to the discovery of compounds with significant cytotoxicity against various human cancer cell lines.
Analogues of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), colon carcinoma (HCT116), and lung carcinoma (A549).
One study on pyrazole and pyrimidine (B1678525) derivatives reported that compound 4 was the most active against A549, HCT116, HepG2, and MCF-7 cancer cell lines with IC50 values of 5.50, 9.77, 7.12, and 7.85 μM, respectively. nih.gov The study also found that nanogel formulations of these compounds enhanced their cytotoxic activity. nih.gov Another study on novel indole (B1671886) derivatives linked to a pyrazole moiety showed that derivatives 33 and 34 displayed potent cancer inhibition with IC50 values less than 23.7 µM against HCT116, MCF7, HepG2, and A549 cell lines.
The following interactive table summarizes the cytotoxic activity of selected pyrazole analogues against different cancer cell lines.
| Compound/Analogue | HepG2 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Compound 4 (Pyrazole derivative) | 7.12 | 7.85 | 9.77 | 5.50 |
| Compound 2 (Pyrazole derivative) | 8.80 | 8.30 | 10.60 | 6.30 |
| Compound 3 (Pyrazole derivative) | 8.95 | 8.65 | 11.00 | 6.10 |
| Indole-pyrazole derivative 33 | <23.7 | <23.7 | <23.7 | <23.7 |
| Indole-pyrazole derivative 34 | <23.7 | <23.7 | <23.7 | <23.7 |
This table presents data for analogues of this compound.
Inhibition of Key Oncogenic Targets (e.g., EGFR, VEGFR-2, CDK, BTK, BRAF V600E, PI3 kinase, RET kinase, COX, hCA)
Pyrazole derivatives have been extensively explored as potent inhibitors of various protein kinases and enzymes that are crucial for cancer cell proliferation and survival. nih.govscispace.com The structural versatility of the pyrazole ring allows for modifications that can achieve high potency and selectivity against these oncogenic targets. scispace.com
One of the primary mechanisms of action is the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). frontiersin.orgnih.gov These receptors are critical for tumor growth, metastasis, and angiogenesis. frontiersin.orgnih.gov Studies have focused on developing fused pyrazole derivatives as dual inhibitors of both EGFR and VEGFR-2, a strategy intended to produce a synergistic anticancer effect. frontiersin.orgnih.gov For instance, a series of novel dihydropyrano[2,3-c]pyrazole derivatives, including a compound bearing a 4-(2-bromophenyl) group, were synthesized and evaluated for their inhibitory activity. frontiersin.orgresearchgate.net In this study, while some compounds showed potent EGFR inhibition (IC50 = 0.06 μM) and others potent VEGFR-2 inhibition (IC50 = 0.22 μM), certain derivatives displayed powerful dual inhibition. frontiersin.orgnih.govresearchgate.net Another study identified a pyrazole-based derivative, compound 3i , as a highly potent VEGFR-2 inhibitor with an IC50 value of 8.93 nM, which was nearly three times more active than the reference drug Sorafenib. nih.gov
Beyond EGFR and VEGFR-2, pyrazole derivatives have demonstrated inhibitory activity against other key kinases such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK). nih.govscispace.com These targets are involved in cell cycle regulation and B-cell signaling, respectively. nih.govscispace.com The pyrazole core is also a feature in inhibitors of BRAF V600E, a mutated protein kinase found in various cancers. nih.gov
Furthermore, pyrazoles are known inhibitors of the Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is often overexpressed in tumors and inflammatory conditions. researchgate.net A series of 1,5-diaryl pyrazole derivatives were designed as COX-2 inhibitors, with compounds T3 and T5 showing significant inhibitory activity and selectivity. researchgate.net Additionally, the pyrazole scaffold has been used to target human Carbonic Anhydrase (hCA) IX, an enzyme associated with tumor metabolism. nih.gov
Inhibition of Oncogenic Targets by Pyrazole Analogues
| Compound/Analogue Class | Target | Key Findings (IC50) | Cell Line/Assay | Source |
|---|---|---|---|---|
| Fused Pyrazole Derivative (3 ) | EGFR | 0.06 μM | Enzymatic Assay | frontiersin.orgnih.gov |
| Fused Pyrazole Derivative (9 ) | VEGFR-2 | 0.22 μM | Enzymatic Assay | frontiersin.orgnih.gov |
| Pyrazole-based Derivative (3i ) | VEGFR-2 | 8.93 nM | Enzymatic Assay | nih.gov |
| 1,5-Diaryl Pyrazole (T3 ) | COX-2 | 0.781 µM | Enzymatic Assay | researchgate.net |
| 1,5-Diaryl Pyrazole (T5 ) | COX-2 | 0.781 µM | Enzymatic Assay | researchgate.net |
| Pyrazole/1,2,4-triazole Hybrid (14g ) | EGFRWT | 0.121 μM | MCF-7 | nih.gov |
| Pyrazole/1,2,4-triazole Hybrid (14b ) | EGFRT790M | 0.076 μM | HT-29 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A key characteristic of effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells. Numerous studies have confirmed that pyrazole derivatives are potent inducers of apoptosis and can disrupt the normal cell cycle progression in cancer cells. nih.govfrontiersin.org
One novel pyrazole derivative, PTA-1 , was shown to be a potent cytotoxic agent against various cancer cells. nih.gov Mechanistic studies revealed that PTA-1 induces apoptosis, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspases 3 and 7. nih.govresearchgate.net Furthermore, PTA-1 was found to alter the cell cycle profile of MDA-MB-231 triple-negative breast cancer cells, causing an arrest in the S and G2/M phases. nih.govnih.gov
In a different study, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated against the MDA-MB-468 triple-negative breast cancer cell line. frontiersin.org The most active compound, 3f , induced a dose- and time-dependent toxicity, provoked apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS), and increased caspase 3 activity. frontiersin.org This compound also caused the cells to arrest in the S phase of the cell cycle. frontiersin.org
Similarly, a synthetic hybrid of andrographolide (B1667393) and a pyrazole derivative, compound 1f , demonstrated strong, dose-dependent anti-proliferative effects on the MDA-MB-231 breast cancer cell line. researchgate.net Treatment with this compound led to a progressive increase in apoptotic cells and caused a G1/M phase arrest in the cell cycle. researchgate.net
Apoptotic and Cell Cycle Effects of Pyrazole Analogues
| Compound/Analogue | Effect | Key Findings | Cell Line | Source |
|---|---|---|---|---|
| PTA-1 | Apoptosis & Cell Cycle Arrest | Induces apoptosis; arrests cells in S and G2/M phases. | MDA-MB-231 | nih.govnih.gov |
| Compound 3f | Apoptosis & Cell Cycle Arrest | Induces apoptosis via ROS and caspase 3 activation; arrests cells in S phase. | MDA-MB-468 | frontiersin.org |
| Compound 1f (Andrographolide-pyrazole hybrid) | Apoptosis & Cell Cycle Arrest | Progressive increase in apoptotic cells; G1/M phase arrest. | MDA-MB-231 | researchgate.net |
| Compound 3i (Pyrazole-based VEGFR-2 inhibitor) | Apoptosis & Cell Cycle Arrest | Stimulated total apoptosis 55.2-fold; arrested cell cycle at S-phase. | PC-3 (Prostate) | nih.gov |
Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Pyrazole derivatives have emerged as potent anti-angiogenic agents, largely through their inhibition of kinases that drive this process, such as VEGFR-2. frontiersin.orgnih.govmdpi.com
The inhibition of VEGFR-2 by pyrazole analogues directly blocks the signaling pathway crucial for endothelial cell proliferation and migration, which are foundational steps in angiogenesis. frontiersin.orgnih.gov Studies on dual EGFR/VEGFR-2 inhibitors have shown that pyrazole compounds can effectively attenuate angiogenesis. frontiersin.orgnih.gov For example, a study on novel fused pyrazole derivatives included compounds with a 4-(2-bromophenyl) moiety that were designed as VEGFR-2 inhibitors to combat tumor angiogenesis. frontiersin.orgresearchgate.netfrontiersin.org
The anti-angiogenic activity of pyrazoles has been confirmed in various experimental models. nih.govscispace.com In one study, trisubstituted pyrazole derivatives were evaluated using in vitro assays and the in vivo chicken chorioallantoic membrane (CAM) assay. nih.govscispace.com The results showed that these compounds could inhibit endothelial cell proliferation and migration, key events in angiogenesis. nih.govscispace.com Another novel pyrazole derivative, KI-10F , was found to inhibit angiogenesis both in vitro and in vivo in human colon cancer models, identifying it as a promising chemotherapeutic candidate. nih.govmdpi.com The anti-proliferative activity of some pyrazole derivatives has been tested directly on human umbilical vein endothelial cells (HUVEC), demonstrating their potential to inhibit the growth of cells that form blood vessels.
Anti-Angiogenic Activity of Pyrazole Analogues
| Compound/Analogue Class | Mechanism/Assay | Key Findings | Source |
|---|---|---|---|
| Fused Pyrazole Derivatives (incl. bromophenyl analogue) | VEGFR-2 Inhibition | Potent dual EGFR/VEGFR-2 inhibition, blocking a key angiogenic pathway. | frontiersin.orgnih.gov |
| Trisubstituted Pyrazoles | Endothelial Cell Proliferation/Migration & CAM Assay | Demonstrated potent anti-angiogenic efficacy in vitro and in vivo. | nih.govscispace.com |
| KI-10F | In vitro and in vivo angiogenesis models | Effectively inhibited angiogenesis in human colon cancer models. | nih.govmdpi.com |
| Ferrocene-containing Pyrazolines | HUVEC Inhibition | Inhibited growth of human umbilical vein endothelial cells. | nih.gov |
Anti-inflammatory Activities
The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac. nih.gov This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net
Research into analogues of this compound has revealed significant anti-inflammatory potential. A study focused on the synthesis of N-acetylpyrazoles and their O-propargylate analogs found several compounds with potent anti-inflammatory effects. In particular, compound 4b , identified as 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone, exhibited activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model.
The design of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net Diarylpyrazoles substituted with a sulfonamide group are a widely explored pharmacophore for achieving COX-2 selectivity. researchgate.net A study on novel 1,5-diaryl pyrazole derivatives found that compounds T3 and T5 were potent and selective inhibitors of the COX-2 enzyme. researchgate.net In vitro assays confirmed their anti-inflammatory potential through the inhibition of protein denaturation. researchgate.net Another study synthesized a series of 1,3,4-trisubstituted pyrazole analogues and found that compounds 5a and 5b showed excellent anti-inflammatory activity, with over 84% inhibition in the carrageenan-induced paw edema test.
Anti-inflammatory Activity of Pyrazole Analogues
| Compound/Analogue | Assay | % Inhibition of Paw Edema (at 3h) | Standard Drug (% Inhibition) | Source |
|---|---|---|---|---|
| Compound 4b (Bromophenyl derivative) | Carrageenan-induced rat paw edema | Comparable to standard | Indomethacin | |
| Compound 5a | Carrageenan-induced rat paw edema | ≥84.2% | Diclofenac (86.72%) | |
| Compound 5b | Carrageenan-induced rat paw edema | ≥84.2% | Diclofenac (86.72%) | |
| Compound 3a | Carrageenan-induced rat paw edema | ≥64.6% | Diclofenac (86.72%) | |
| Compound T5 (Selectivity Index: 7.16) | In vitro COX-1/COX-2 Inhibition | IC50 (COX-2): 0.781 µM | - | researchgate.net |
Antioxidant Properties and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have been identified as effective antioxidants capable of scavenging free radicals and modulating oxidative stress.
The antioxidant capacity of pyrazole analogues is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide free radical scavenging methods. In one study, a series of novel ethoxylated pyrazoline derivatives were synthesized and tested for their antioxidant potential. The results showed that compounds with electron-donating substituents, such as methoxy (B1213986) (EH2 ) and hydroxy (EH9 ) groups, exhibited potent antioxidant activity, with IC50 values in the DPPH assay of 9.02 µg/ml and 12.41 µg/ml, respectively, comparable to the standard ascorbic acid (8.81 µg/ml).
Another study investigating new thienyl-pyrazoles also confirmed their antioxidant efficacy. The structure-activity relationship suggests that the substitution pattern on the pyrazole ring significantly influences the antioxidant activity. For instance, the presence of amino and hydroxyl groups on the pyrazole nucleus is considered important for this activity. The mechanism is believed to involve the donation of a hydrogen atom and electrons to stabilize free radicals.
Antioxidant Activity of Pyrazole Analogues
| Compound/Analogue | Assay | IC50 Value (µg/ml) | Standard (Ascorbic Acid) IC50 (µg/ml) | Source |
|---|---|---|---|---|
| EH2 (methoxy substituent) | DPPH | 9.02 | 8.81 | |
| EH2 (methoxy substituent) | Hydrogen Peroxide | 9.44 | 7.65 | |
| EH9 (hydroxy substituent) | DPPH | 12.41 | 8.81 | |
| EH9 (hydroxy substituent) | Hydrogen Peroxide | 14.56 | 7.65 | |
| Thienyl-pyrazole (5i ) | DPPH | IC50 at 6.8 µM | - |
Antiviral Activities
The pyrazole scaffold is present in various compounds investigated for their antiviral properties. researchgate.netmdpi.com Research has shown that certain pyrazole derivatives exhibit promising activity against a range of DNA and RNA viruses.
For example, one study synthesized substituted pyrazole derivatives that showed notable antiviral activity against Hepatitis A virus and Herpes simplex virus type-1 (HSV-1) in plaque infectivity assays. Another investigation into new pyrazole and thiazole (B1198619) derivatives revealed that an N-acetyl 4,5-dihydropyrazole (Compound 7 ) was active at subtoxic concentrations against the vaccinia virus, with a 50% effective concentration (EC50) of 7 µg/ml.
Furthermore, phenylpyrazole derivatives have been explored as potential anti-HIV agents. Structural optimization of a phenylpyrazole led to a derivative bearing a nitrile group at the C-4 position of the pyrazole ring, which was identified as a potent anti-HIV agent. However, not all pyrazole derivatives show broad-spectrum activity; a study on a series of pyrazolo[4,3-e] nih.govscispace.comfrontiersin.orgtriazines found no significant antiviral effects against the panel of viruses they tested.
Antidiabetic Potential
The pyrazole scaffold is a key feature in a variety of compounds investigated for their potential to manage diabetes mellitus. researchgate.net These derivatives have been explored as inhibitors of several key enzymes involved in glucose metabolism, including α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). researchgate.nettandfonline.com Inhibition of α-amylase and α-glucosidase is a crucial therapeutic strategy as these enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides; slowing this process helps to manage postprandial hyperglycemia. tandfonline.com
Research into pyrazolo[3,4-b]pyridine derivatives has identified potent α-amylase inhibitors. mdpi.com A comprehensive structure-activity relationship (SAR) study revealed that specific substitutions on the pyrazole ring system are critical for optimizing antidiabetic activity. mdpi.com For instance, a series of pyrazole ester and hydrazide analogues demonstrated significantly better inhibitory action against α-amylase compared to the standard drug, acarbose. mdpi.com Similarly, acyl pyrazole sulfonamides have been synthesized and shown to be potent α-glucosidase inhibitors, with one of the most effective compounds having an IC₅₀ value 35-fold lower than that of acarbose. nih.gov
Another significant target for type 2 diabetes is the DPP-4 enzyme. Pyrazole derivatives have been designed as DPP-4 inhibitors, which work by preventing the degradation of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion in a glucose-dependent manner. researchgate.net The diverse mechanisms through which pyrazole-containing compounds can exert antidiabetic effects highlight the potential of analogues of this compound in the development of new treatments for diabetes. researchgate.netresearchgate.net
Table 1: Antidiabetic Activity of Various Pyrazole Analogues
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
| Pyrazolo[3,4-b]pyridine Hydrazide (7d) | α-Amylase | 5.12 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine Hydrazide (7f) | α-Amylase | 5.10 µM | mdpi.com |
| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.06 µM | nih.gov |
| Pyrazole-1,2,3-triazole Hybrid | α-Glucosidase | 3.35 µM | researchgate.net |
| Acarbose (Standard) | α-Amylase | 200.1 ± 0.15 µM | mdpi.com |
| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 µM | nih.gov |
Other Noteworthy Biological Activities (e.g., Antileishmanial, ACE Inhibitors, Antiparkinsonian, Anticonvulsant)
The versatility of the pyrazole core extends to a wide range of other pharmacological activities, positioning it as a privileged scaffold in medicinal chemistry. jetir.org
Antileishmanial Activity
Leishmaniasis is a parasitic disease where the need for new, effective, and less toxic treatments is urgent. Pyrazole derivatives have emerged as a promising class of antileishmanial agents. nih.gov Studies have demonstrated that the pyrazole nucleus is a key pharmacophore for activity against various Leishmania species, including L. donovani, L. major, and L. aethiopica. academicjournals.orgresearchgate.net
In vitro screening of novel pyrazole derivatives has identified compounds with potent activity against both the promastigote and amastigote stages of the parasite. nih.gov For example, a phenyl pyrazoline derivative with a propanoyl side chain was found to be significantly more active against L. donovani promastigotes than the standard drug miltefosine (B1683995). academicjournals.org Another study identified a pyrazole derivative that showed comparable activity to miltefosine and amphotericin B against L. aethiopica amastigotes. academicjournals.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential parasite enzymes, such as pteridine (B1203161) reductase (PTR1). nih.gov
Table 2: Antileishmanial Activity of Pyrazole Analogues
| Compound/Derivative | Leishmania Species | Target Stage | IC₅₀ Value (µM or µg/mL) | Reference |
| Phenyl Pyrazoline (IIIb) | L. donovani | Promastigote | 0.0112 µg/mL | academicjournals.org |
| Pyrazole Derivative (III) | L. aethiopica | Amastigote | 0.28 ± 0.03 µg/mL | academicjournals.org |
| Pyrazole Hydrazone (3i) | L. major | Amastigote | 1.45 ± 0.08 µM | nih.gov |
| Pyrazole Oxadiazole (5) | L. major | Amastigote | 2.30 ± 0.09 µM | nih.gov |
| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | L. infantum | Promastigote | 0.40 µg/mL | researchgate.net |
| Miltefosine (Standard) | L. donovani | Promastigote | 3.1911 µg/mL | academicjournals.org |
| Amphotericin B (Standard) | L. major | Amastigote | --- | nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a cornerstone in the management of hypertension and heart failure. youtube.comyoutube.com The pyrazole scaffold has been investigated for its potential to inhibit this key enzyme of the renin-angiotensin system. A study focused on the synthesis of chalcones and their subsequent conversion to pyrazole derivatives revealed promising ACE inhibitory activity. nih.gov The most potent pyrazole identified in this series demonstrated an IC₅₀ value of 0.213 mM. nih.gov Further research on pyrazole-tetrazole hybrids has shown that these compounds can produce significant antihypertensive effects in spontaneously hypertensive rats, with the mechanism involving the NO/cGMP pathway. nih.gov These findings suggest that pyrazole-based compounds could serve as a foundation for developing novel cardiovascular drugs. nih.gov
Table 3: ACE Inhibitory Activity of Pyrazole Analogues
| Compound/Derivative Class | IC₅₀ Value (mM) | Reference |
| Pyrazole Derivative from Chalcone (15) | 0.213 | nih.gov |
| Chalcone Precursor (7) | 0.219 | nih.gov |
Antiparkinsonian Potential
The inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic strategy for Parkinson's disease, as it reduces the breakdown of dopamine (B1211576) in the brain. doaj.orgrrpharmacology.ru The pyrazole and pyrazoline scaffolds have been explored for their ability to inhibit MAO enzymes. researchgate.net Research has shown that certain pyrazole derivatives can act as selective MAO-B inhibitors. mdpi.com While direct studies on this compound are limited, research on structurally related compounds is informative. For instance, pyrrole-based hydrazones have been identified as selective and potent MAO-B inhibitors. mdpi.com In vivo studies on various selective MAO-B inhibitors have been conducted using the MPTP-induced parkinsonism model in mice, confirming the therapeutic potential of new chemical entities in restoring locomotor activity and reducing muscle rigidity. doaj.orgrrpharmacology.ru
Table 4: MAO-B Inhibitory Activity of Related Analogues
| Compound Class | Target | Effect/Potency | Reference |
| Pyrrole-based Hydrazones (7d, 8d) | MAO-B | Effects similar to selegiline; High selectivity index (>204) | mdpi.com |
| Benzenesulfonamide Derivative (S9) | MAO-B | Restored locomotor activity in MPTP mouse model | doaj.orgrrpharmacology.ru |
| Pyrazoline Derivatives | MAO-A & MAO-B | Identified as inhibitors | researchgate.net |
Anticonvulsant Activity
Epilepsy is a neurological disorder for which the search for new, more effective antiepileptic drugs (AEDs) with fewer side effects continues. nih.gov The pyrazole nucleus is present in many compounds showing significant anticonvulsant properties. jetir.org Pyrazole derivatives have been evaluated in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govkarger.com
Several studies have reported that novel substituted pyrazoles exhibit remarkable protection against seizures. nih.govresearchgate.net For example, certain pyrazolone (B3327878) derivatives showed an anticonvulsant effect against PTZ-induced clonic seizures that was comparable to phenobarbital (B1680315) and more potent than phenytoin (B1677684) at similar dose levels. nih.gov The mechanism of action for some anticonvulsant drugs involves the modulation of voltage-gated sodium or calcium channels, and it is believed that the diazine nucleus within the pyrazole structure can contribute an inhibitory effect at the receptor site. researchgate.net
Table 5: Anticonvulsant Activity of Pyrazole Analogues
| Compound/Derivative Class | Seizure Model | Activity/Potency | Reference |
| Pyrazolone Derivative (11b) | PTZ-induced clonic seizures | Remarkable protective effect at 20 mg/kg | nih.gov |
| Pyrazolone Derivative (11a) | PTZ-induced clonic seizures | Remarkable protective effect at 20 mg/kg | nih.gov |
| Substituted Pyrazole (7h) | MES & scPTZ | Potent anticonvulsive agent, reduced oxidative stress | nih.govkarger.com |
| 4-(aryl)-1-(aryl) 3-phenyl-1-H pyrazoles | Electroshock-induced | Significantly reduced convulsions | researchgate.net |
| Phenobarbital Sodium (Standard) | PTZ-induced seizures | Effective at 30 mg/kg | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Binding
Prediction of Binding Modes and Affinities
For the specific compound 1-(2-(4-Bromophenoxy)ethyl)pyrazole, no molecular docking studies detailing its binding modes and affinities with specific protein targets have been publicly reported.
In studies of other pyrazole (B372694) derivatives, molecular docking has been effectively used to predict binding energies and poses within the active sites of various enzymes. For instance, docking studies on different pyrazole derivatives have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol with protein targets like VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net Such studies help in identifying potential inhibitory candidates by ranking compounds based on their predicted binding affinities. The general approach involves preparing the protein and ligand structures, defining a binding site (or "grid box"), and then using a scoring function to evaluate the different poses of the ligand in the protein's active site. amazonaws.com
Ligand-Protein Interaction Analysis
Detailed analysis of ligand-protein interactions, such as hydrogen bonding and hydrophobic interactions, is a critical component of molecular docking. For this compound, there is no available research documenting its specific interactions with any protein.
However, for related pyrazole compounds, docking studies have successfully identified key interactions. For example, analyses have shown that pyrazole derivatives can form hydrogen bonds with crucial amino acid residues in the active pocket of proteins like VEGFR-2. nih.gov In other cases, both hydrogen bonds and hydrophobic interactions have been found to be significant for the stability of the ligand-protein complex. nih.gov These interactions are visualized using software like PyMOL or Discovery Studio Visualizer to understand the structural basis of binding. amazonaws.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior, conformational changes, and stability of ligand-receptor complexes.
Exploration of Dynamic Behavior and Conformational Space
There are no published MD simulation studies that explore the dynamic behavior and conformational space of this compound.
MD simulations on other pyrazole derivatives have been used to investigate the stability and conformational changes of the ligand within a protein's active site. nih.govresearchgate.net Typically, a simulation is run for a specific duration (e.g., 100 ns), and the root mean square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the system. nih.govresearchgate.net The root mean square fluctuation (RMSF) can also be analyzed to understand the flexibility of different parts of the protein and ligand. researchgate.net
Stability of Ligand-Receptor Complexes
The stability of a ligand-receptor complex is a key indicator of binding affinity and can be assessed using MD simulations. For this compound, there is no specific data on the stability of its complexes with any receptor.
In studies of other pyrazole-protein complexes, MD simulations have shown that the interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, remain consistent throughout the simulation, indicating a stable complex. nih.govresearchgate.net The stability is often quantified by analyzing the RMSD of the ligand and protein over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site. nih.govresearchgate.net
Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other properties of molecules with high accuracy.
For the compound this compound, no specific quantum mechanical or DFT calculation results have been reported in the available literature.
However, DFT calculations are commonly performed on related pyrazole derivatives to understand their structural and electronic properties. For instance, DFT has been used to calculate the optimized molecular geometry, vibrational frequencies, and chemical shifts of various bromophenyl pyrazole compounds. researchgate.netstrath.ac.uk These studies often use functionals like B3LYP with a basis set such as 6-31G** to perform the calculations. researchgate.netstrath.ac.uk The results from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions. researchgate.net
Computational and Molecular Modeling Investigations of this compound
The exploration of novel chemical entities for various applications, particularly in the realm of drug discovery and materials science, is increasingly reliant on computational and molecular modeling techniques. These in silico methods provide a rapid and cost-effective means to predict the physicochemical properties, biological activities, and potential liabilities of a compound before its synthesis and experimental evaluation. This article focuses on the computational chemistry and molecular modeling studies of the pyrazole derivative, this compound.
Computational studies offer a microscopic view of a molecule's behavior, elucidating its electronic characteristics, reactivity, and interactions with biological systems. For this compound, these studies are instrumental in predicting its potential as a bioactive agent.
While specific experimental or computational studies on the electronic structure and reactivity of this compound are not extensively available in the public domain, density functional theory (DFT) calculations are a standard approach to gain such insights. A typical DFT study would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic properties.
Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial in determining a molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, a molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the bromine atom and the oxygen of the ether linkage are expected to be electron-rich, while the pyrazole ring and the phenyl ring would exhibit more complex electronic distributions. These features are critical in understanding potential non-covalent interactions with biological targets.
The assessment of a compound's ADMET properties is a critical step in the drug discovery process, helping to identify potential liabilities that could lead to failure in later stages of development. In the absence of experimental data for this compound, in silico tools and web servers can provide valuable predictions. nih.govsemanticscholar.org Studies on other pyrazole derivatives have demonstrated the utility of these computational approaches. nih.govneuroquantology.comresearchgate.net
ADMET prediction platforms typically use a compound's structure to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of known drugs and chemicals. For this compound, a predicted ADMET profile might include the following parameters:
| Parameter | Predicted Value/Category | Significance |
|---|---|---|
| Molecular Weight | 267.12 g/mol | Influences absorption and distribution. |
| LogP (o/w) | ~3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility | Predicted to be low | Affects absorption and formulation. |
| Human Intestinal Absorption | Predicted to be high | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests potential for central nervous system activity. |
| CYP450 Inhibition | Predictions for various isozymes (e.g., 2D6, 3A4) would be generated. | Indicates potential for drug-drug interactions. |
| Hepatotoxicity | Predicted to be a potential concern | Flags potential for liver toxicity. |
| AMES Mutagenicity | Predicted to be non-mutagenic | Indicates a lower likelihood of being carcinogenic. |
It is important to note that these are illustrative predictions and would need to be confirmed by experimental studies.
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. nih.govnih.govyoutube.comyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. nih.gov
For this compound to be studied via homology modeling, a specific protein target would first need to be identified. As the biological target of this compound is not specified, a hypothetical scenario would involve:
Target Identification: Identifying a protein that is potently modulated by this compound or structurally similar compounds.
Template Selection: Searching the Protein Data Bank (PDB) for experimentally determined structures of proteins that are homologous to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.
Model Building: Building a three-dimensional model of the target protein based on the alignment with the template structure. nih.gov
Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools.
Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies with this compound to predict its binding mode and affinity.
MM/PBSA is a popular computational method used to estimate the binding free energy of a ligand to a protein. nih.govnih.gov This approach combines molecular mechanics calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov The binding free energy is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand in solution. ambermd.org
A typical MM/PBSA workflow for the this compound-protein complex would involve:
Molecular Dynamics (MD) Simulations: Running MD simulations of the protein-ligand complex to generate a set of conformational snapshots.
Energy Calculations: For each snapshot, calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). acs.org
Binding Free Energy Calculation: Averaging the energies over the snapshots and calculating the binding free energy by subtracting the energies of the free protein and ligand from the energy of the complex.
MM/PBSA calculations can be instrumental in ranking the binding affinities of different pyrazole derivatives to a target protein, thereby guiding lead optimization efforts in drug discovery. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-(4-Bromophenoxy)ethyl)pyrazole by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For pyrazole-containing compounds, characteristic signals are observed for the pyrazole (B372694) ring protons. In related structures, the pyrazole protons appear at specific chemical shifts (δ), for instance, a singlet at δ 6.05 ppm. rsc.org The protons of the ethyl bridge and the bromophenoxy group also show distinct signals. For example, the methylene (B1212753) groups of an ethyl chain typically appear as multiplets in the δ 2.59-2.70 ppm range. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. In pyrazole derivatives, the carbon atoms of the pyrazole ring have characteristic chemical shifts. For instance, the carbons in a substituted pyrazole ring might appear at δ 151.8, 147.7, and 107.0 ppm. rsc.org The carbons of the 4-bromophenoxy group are also identifiable, with the carbon atom bonded to the bromine atom showing a distinct signal influenced by the halogen's electronegativity.
A representative, though not identical, pyrazole compound, 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole, shows ¹³C NMR signals at δ 158.8, 148.3, 139.4, 133.5, 126, 114, 108, 55, 22.3, 19.8, 13.7, and 12.8 ppm. rsc.org This illustrates the typical chemical shift ranges for carbons in such molecular frameworks.
Interactive Data Table: Representative NMR Data for Pyrazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H | Pyrazole-H | 6.0 - 7.8 | s, d |
| ¹H | Ar-H (Bromophenyl) | 6.8 - 7.6 | d, m |
| ¹H | O-CH₂ | ~4.0 - 4.5 | t |
| ¹H | N-CH₂ | ~4.2 - 4.7 | t |
| ¹³C | Pyrazole-C | 100 - 155 | - |
| ¹³C | Ar-C (Bromophenyl) | 115 - 160 | - |
| ¹³C | O-CH₂ | ~65 - 70 | - |
| ¹³C | N-CH₂ | ~45 - 55 | - |
Note: The exact chemical shifts for this compound may vary. The data presented is based on analogous structures found in the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.
The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations from the pyrazole and bromophenyl rings typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed between 2850-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ range.
C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) would produce strong absorptions, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
C-Br stretching: A characteristic absorption for the C-Br bond is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.
Pyrazole ring vibrations: Ring deformation vibrations for the pyrazole moiety are often observed at specific lower frequencies, for example, around 634 cm⁻¹. derpharmachemica.com
In a study of a related pyrazole derivative, characteristic IR peaks were observed that confirm the presence of these functional groups. derpharmachemica.com
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose, which typically yields the protonated molecular ion [M+H]⁺.
The molecular formula for this compound is C₁₁H₁₁BrN₂O, which corresponds to a molecular weight of approximately 267.12 g/mol . The presence of a bromine atom is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with almost equal intensity.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for pyrazole derivatives can involve the cleavage of the side chain or the rupture of the pyrazole ring itself. researchgate.netraco.cat For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org The fragmentation of the ethylphenoxy group is also a likely event.
For a similar compound, ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate, the predicted m/z for the [M+H]⁺ adduct is 351.03388. uni.lu
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound by determining the precise arrangement of atoms in three-dimensional space. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.
In another example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the molecules are linked by N–H···N hydrogen bonds, forming chains. researchgate.net Such intermolecular interactions are crucial for understanding the solid-state packing of the molecules. The crystal system for this compound was determined to be orthorhombic. researchgate.net
Interactive Data Table: Representative Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| a (Å) | 5.9070 (3) researchgate.net |
| b (Å) | 9.2731 (7) researchgate.net |
| c (Å) | 17.5641 (14) researchgate.net |
| V (ų) | 962.09 (12) researchgate.net |
| Z | 4 researchgate.net |
Note: This data is for 3-(4-bromophenyl)-5-methyl-1H-pyrazole and serves as an illustrative example.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for quantifying its concentration in various mixtures. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical HPLC analysis for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram.
While specific HPLC methods for this exact compound are not detailed in the provided search results, the general principles are widely applied for the analysis of similar aromatic and heterocyclic compounds.
UV-Visible Spectroscopy for Electronic Transitions and Binding Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing insights into its electronic structure and conjugation. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole and bromophenoxy chromophores. Pyrazole itself exhibits a strong absorption band around 203 nm. nih.gov The presence of the bromophenoxy group, a conjugated system, will likely result in absorption bands at longer wavelengths (a bathochromic or red shift).
In a study of pyrazole azo dyes, it was noted that the chromophore ethyl 3-methyl-1H-pyrazole-4-carboxylate showed a local maximum at 239 nm. nih.gov Another study on pyrazoles reported absorption bands between 200-240 nm. nih.gov These studies can also be used to investigate the binding of the compound to other molecules, as binding events can cause changes in the UV-Vis spectrum.
Applications in Catalysis and Materials Science
Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis
Pyrazole-based ligands have garnered significant attention in homogeneous catalysis due to their strong coordination to metal centers and the tunability of their electronic and steric properties. researchgate.netnih.gov These ligands can form stable complexes with various transition metals, which are active in a multitude of catalytic transformations. researchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for the synthesis of a diverse range of ligands, from simple monodentate pyrazoles to complex polydentate systems, enabling fine-tuning of the catalyst's reactivity and selectivity. researchgate.netacs.org
A key feature that enhances the catalytic activity of certain pyrazole-containing complexes is the concept of metal-ligand cooperation. researchgate.netnih.gov This phenomenon involves the active participation of the ligand in the catalytic cycle, often through proton transfer or by acting as a reversible proton acceptor/donor. nih.govnih.gov In protic pyrazole complexes, the N-H proton of the pyrazole ring can be transferred to the substrate or a reactant, facilitating bond activation and transformation. researchgate.netnih.gov This cooperative mechanism provides an alternative, often lower-energy pathway for catalytic reactions, leading to enhanced efficiency. The interconversion between the pyrazole and pyrazolato forms, driven by protonation and deprotonation, can mediate the activation and transfer of various molecules. nih.gov
Protic pyrazoles, which are N-unsubstituted, are particularly valuable in catalysis due to their proton-responsive nature. researchgate.netnih.govmdpi.com The presence of the acidic N-H proton allows these ligands to engage in hydrogen bonding and to be deprotonated to form pyrazolato anions. nih.gov This ability to act as a proton shuttle is crucial in many catalytic reactions. researchgate.netnih.gov Pincer-type ligands incorporating protic pyrazole arms have been extensively studied, as they rigidly hold the pyrazole groups in specific orientations around the metal center, enhancing the cooperative effects. nih.govmdpi.com The acidity of the pyrazole N-H proton is increased upon coordination to a Lewis acidic metal center, further facilitating its role in catalysis. nih.gov
Pyrazole-based ligands have proven to be highly effective in transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (like an alcohol) to an acceptor (like a ketone or imine). rsc.orgscholaris.carsc.org Ruthenium complexes bearing pyrazole-phosphine ligands have shown high efficiency in the transfer hydrogenation of a variety of substrates, including ketones, nitriles, and alkenes. nih.govcore.ac.uk More recently, there has been a significant push towards using earth-abundant 3d metals, and manganese catalysts with pyrazole-based ligands have emerged as a practical and scalable system for transfer hydrogenation. rsc.orgrsc.org These systems exhibit excellent functional group tolerance and have been successfully applied in the synthesis of pharmaceuticals. rsc.orgrsc.org
Table 1: Examples of Pyrazole-Based Catalysts in Transfer Hydrogenation
| Catalyst System | Substrate | Hydrogen Source | Key Features |
| Ruthenium-pyrazole-phosphine complexes | Acetophenone, nitriles, alkenes | 2-propanol, ethanol (B145695) | High efficiency for a broad range of substrates. nih.govcore.ac.uk |
| Manganese-pyrazole complexes | Ketones, aldehydes | Isopropanol | Cost-effective, scalable, and high functional group tolerance. rsc.orgrsc.org |
| Protic pincer-type pyrazole ruthenium complexes | Acetophenone | Not specified | Demonstrates the role of the protic pyrazole in catalysis. nih.gov |
Pyrazole derivatives also serve as effective ligands in catalytic oxidation reactions. Cobalt complexes with pyrazole-based ligands have been investigated as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov The pyrazole ligand plays a crucial role in stabilizing the cobalt center and modulating its redox properties to facilitate the oxidation process. nih.gov Similarly, the synthesis of pyrazole-based ligands has been explored for their catalytic properties in the oxidation of catechol to o-quinone. bohrium.com
The coordination chemistry of pyrazole derivatives with transition metal ions is rich and diverse, forming the foundation for their catalytic applications. researchgate.netacs.org Pyrazoles can coordinate to metal ions in various modes, including as neutral monodentate ligands or as anionic bidentate or polydentate chelates. researchgate.netacs.org This versatility allows for the construction of coordination complexes with a wide range of geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.netresearchgate.net The coordination of pyrazole ligands to transition metals like cobalt, nickel, copper, ruthenium, and palladium has been extensively studied. researchgate.netacs.orgbohrium.comnih.gov The resulting complexes exhibit interesting electronic and structural properties that are directly relevant to their catalytic activity. nih.gov
Table 2: Coordination of Pyrazole Derivatives with Various Transition Metals
| Transition Metal | Type of Pyrazole Ligand | Resulting Complex Structure | Potential Application |
| Cobalt (Co) | 3-phenylpyrazole | Dinuclear and mononuclear complexes | Catalytic oxidation. nih.gov |
| Nickel (Ni) | Pyrazole-derived ligands | Organometallic complexes | Catalysis. bohrium.com |
| Copper (Cu) | Pyrazole-containing ligands | Mononuclear to polynuclear complexes | Catalysis. researchgate.netbohrium.com |
| Ruthenium (Ru) | Pincer-type protic pyrazole ligands | Pincer complexes | Transfer hydrogenation. nih.gov |
| Palladium (Pd) | Pyrazole and pyrazolato ligands | Orthometalated paddlewheel dinuclear complexes | Catalysis. acs.org |
Integration into Polymeric Materials and Nanocomposites (e.g., Chitosan (B1678972) Derivatives with ZnO Nanoparticles)
Beyond their use as discrete molecular catalysts, pyrazole derivatives can be integrated into polymeric materials to create functional nanocomposites. A notable example is the development of pyrazole-crosslinked chitosan derivatives modified with zinc oxide (ZnO) nanoparticles. nih.govmdpi.com Chitosan, a naturally occurring biopolymer, serves as an excellent template for immobilizing nanoparticles due to the presence of hydroxyl and amino groups. nih.gov
Emerging Trends and Future Research Directions for 1 2 4 Bromophenoxy Ethyl Pyrazole
Development of More Accurate Computational Models and Force Fields
The precision of in silico studies, which are crucial for modern drug discovery, is fundamentally dependent on the quality of the underlying computational models. eurasianjournals.com For pyrazole (B372694) derivatives, a significant future direction involves the creation of more accurate and specialized force fields for molecular dynamics (MD) simulations. eurasianjournals.comethz.ch
A classical force field consists of hundreds of parameters that approximate the true quantum mechanical nature of a molecule. ethz.ch While robust force fields exist for common biomolecules like proteins and DNA, the vast chemical space of small organic molecules like 1-(2-(4-Bromophenoxy)ethyl)pyrazole presents a persistent challenge. ethz.ch Future work will focus on developing bespoke force fields that can more accurately capture the specific electronic and conformational properties of the pyrazole core and its substituents. This includes improving the parametrization of atomic partial charges, which are critical for simulating interactions with biological targets. ethz.ch Techniques like quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide detailed insights into electronic structure and are used as a basis for parametrizing these advanced force fields. eurasianjournals.comcsic.es
Table 1: Key Areas for Force Field Improvement for Pyrazole Derivatives
| Improvement Area | Rationale | Impact on Research |
| Partial Charge Accuracy | To better model electrostatic interactions with protein targets and water. ethz.ch | More reliable prediction of binding affinity and solubility. |
| Torsional Parameters | To accurately represent the flexibility and conformational space of the ethyl-pyrazole linker. | Improved understanding of how the compound adapts its shape within a binding pocket. |
| Halogen Bonding | To correctly model the interactions of the bromine atom, which can act as a halogen bond donor. | Enhanced accuracy in predicting binding modes and affinity for specific protein targets. |
| Polarizability | To account for the redistribution of electron density in different environments (e.g., moving from water to a protein's hydrophobic pocket). ethz.ch | More dynamic and realistic simulations of the compound's behavior in complex biological systems. |
Overcoming challenges related to the accuracy and scalability of these computational methods is essential for advancing the study of pyrazole derivatives and identifying promising therapeutic candidates efficiently. eurasianjournals.com
Integration of Multi-scale Modeling Approaches
To capture the complexity of biological processes, which span multiple time and length scales, researchers are increasingly integrating different modeling techniques. For this compound, a key future trend is the use of multi-scale modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. eurasianjournals.comnih.gov
QM/MM simulations allow a small, electronically significant region of a system (e.g., the ligand and the key amino acids in an enzyme's active site) to be treated with high-level QM calculations, while the rest of the system (the bulk of the protein and surrounding solvent) is modeled using more computationally efficient MM force fields. This approach provides a balance between accuracy and computational cost. For a compound like this compound, QM/MM could be used to study enzymatic reactions, predict binding modes with high precision, and understand the electronic interactions that govern its binding affinity to a target. nih.gov Such studies are crucial for designing more potent and selective inhibitors. nih.gov
Leveraging Machine Learning and Artificial Intelligence for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery, making it faster and more cost-effective. researchgate.net For pyrazole derivatives, these technologies are being applied to design novel compounds and predict their properties. researchgate.netresearchgate.net An emerging trend is the development of robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govphyschemres.org
By training ML algorithms on datasets of known pyrazole compounds and their measured activities, researchers can build models that predict the biological activity or physical properties of new, untested molecules like this compound. nih.govphyschemres.org These models help prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net For instance, ML algorithms like random forests and support vector machines have been used to successfully predict the crystalline density and anticancer activity of pyrazole-based compounds. researchgate.netphyschemres.org
Table 2: Applications of AI/ML in Pyrazole Derivative Research
| AI/ML Application | Description | Potential Benefit for this compound |
| QSAR/QSPR Modeling | Develops models that correlate molecular structure with activity or properties. researchgate.net | Predict potential anticancer, anti-inflammatory, or other biological activities without initial synthesis. nih.govphyschemres.org |
| Generative Models | Designs novel molecules from scratch based on desired properties. researchgate.net | Create new analogs of this compound with potentially improved potency or better drug-like properties. |
| Force Field Parametrization | Uses ML to rapidly and accurately determine force field parameters for novel compounds. ethz.ch | Accelerate the development of accurate models for MD simulations, as discussed in section 8.1. |
| Predictive Toxicology | Predicts potential toxicity and adverse effects based on chemical structure. | Early-stage assessment of the compound's safety profile before committing to expensive experimental testing. |
This integrated approach of using AI and ML alongside traditional computational chemistry and experimental validation can significantly accelerate the discovery of new therapeutic agents. researchgate.net
Novel Therapeutic Target Identification and Validation
While pyrazole derivatives are known to interact with a wide array of biological targets, a crucial area of future research is the identification and validation of novel targets for specific compounds like this compound. nih.govmdpi.comnih.gov The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse protein targets. mdpi.com
Prominent targets for pyrazole-based compounds include protein kinases, which are central regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Examples of kinases inhibited by pyrazole derivatives include EGFR, VEGFR-2, and various Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov Other established target classes include cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comrsc.org
Future research would involve screening this compound against large panels of proteins and cancer cell lines to identify its specific molecular targets. nih.gov Techniques such as molecular docking can provide initial predictions of binding affinity to various targets, which are then confirmed through in vitro biological assays. nih.govresearchgate.net For example, a study might test the compound's ability to inhibit various kinases or its cytotoxicity against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60). nih.govmdpi.com The validation of a novel, high-affinity target would be a significant step toward developing it as a therapeutic agent. nih.gov
Table 3: Potential Protein Target Classes for Pyrazole Derivatives
| Target Class | Biological Role | Examples of Pyrazole Drugs/Candidates |
| Protein Kinases | Cell growth, proliferation, angiogenesis. nih.gov | Crizotinib, Ruxolitinib, Erdafitinib. mdpi.comnih.gov |
| COX Enzymes | Inflammation and pain. mdpi.comnih.gov | Celecoxib (B62257), Difenamizole. mdpi.comnih.gov |
| DNA/Topoisomerase | DNA replication and repair. mdpi.com | Pyrazole derivatives showing DNA binding and apoptosis induction. mdpi.com |
| Cannabinoid Receptors | Appetite, pain sensation, mood. | Rimonabant (withdrawn). mdpi.com |
| JAK/STAT Pathway | Immune response and inflammation. mdpi.com | Baricitinib, Golidocitinib. mdpi.comnih.gov |
Exploration of Synergistic Effects with Other Therapeutic Agents
A powerful strategy in modern pharmacology is combination therapy, where two or more drugs are used together to achieve an effect greater than the sum of their individual effects. An emerging trend for pyrazole-based compounds is the exploration of these synergistic effects. rsc.org This can be achieved either by co-administering the compound with another agent or by designing "hybrid" molecules that incorporate two distinct pharmacophores into a single chemical entity. rsc.org
For this compound, future research could investigate its potential to enhance the efficacy of existing chemotherapy drugs. For instance, if the compound is found to inhibit a specific kinase, it could be combined with a cytotoxic agent to attack cancer cells through two different mechanisms, potentially reducing the likelihood of drug resistance. Another approach is the design of hybrid compounds, such as the pyrazole-pyridazine hybrids that have been synthesized to target COX-2 and other inflammatory mediators simultaneously. rsc.org The combination of a pyrazole-containing compound with other drugs is already a clinical reality, as seen with Trikafta®, which uses a combination of three drugs to treat cystic fibrosis. nih.gov
Precision Medicine Applications of Pyrazole-Based Compounds
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. The development of targeted pyrazole-based kinase inhibitors is at the forefront of this trend. nih.gov For example, drugs like Pralsetinib and Selpercatinib have initiated a new paradigm of "RET precision oncology," specifically for cancers driven by mutations in the RET gene. nih.gov
For this compound, a future research goal would be to identify specific genetic biomarkers that predict a patient's response to the compound. If the compound is found to be a potent inhibitor of a particular kinase, its therapeutic application could be targeted specifically to patients whose tumors carry an activating mutation in that kinase. This requires integrating pharmacogenomic studies into the drug development process. Furthermore, research into biomarkers like specific prostaglandin (B15479496) levels could help optimize dosing and patient selection for pyrazole-based anti-inflammatory agents. ijpsjournal.com This approach maximizes efficacy while minimizing exposure for non-responders, representing a more efficient and personalized approach to treatment.
Q & A
How can researchers optimize the synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole to improve yield and purity?
Basic
Methodological Answer:
Optimization involves selecting appropriate solvents (e.g., ethanol or DMSO for solubility), adjusting reaction time (e.g., reflux for 4–18 hours), and using catalysts like glacial acetic acid to enhance coupling efficiency. Purification steps, such as recrystallization with ethanol-water mixtures or column chromatography, are critical for removing byproducts. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole intermediates to bromophenoxyethyl precursors) can mitigate side reactions. For example, extended stirring (12 hours) after cooling improves crystallization .
What characterization techniques are most effective for confirming the structure and purity of this compound?
Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromophenoxy ethyl group integration).
- X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., planar pyrazole rings with dihedral angles <10° relative to aromatic substituents) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peaks).
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~560 cm) .
How does the bromophenoxyethyl substituent influence the biological activity of pyrazole derivatives, particularly as CLC-1 ion channel inhibitors?
Advanced
Methodological Answer:
The bromophenoxy group enhances lipophilicity, improving membrane permeability and target binding. To study this, design in vitro assays using patch-clamp electrophysiology on CLC-1-expressing HEK293 cells, comparing inhibition potency (IC) of derivatives with/without the substituent. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with the channel’s cytoplasmic domain. Evidence shows derivatives like 5-[(1S)-1-(4-bromophenoxy)ethyl]-2H-tetrazole exhibit >50% inhibition at 10 µM, suggesting steric and electronic effects critical for activity .
How can researchers resolve contradictions in reported synthetic yields for pyrazole derivatives under similar conditions?
Advanced
Methodological Answer:
Contradictions often arise from subtle variations in reaction parameters. Systematic studies should:
- Compare solvent polarity (e.g., DMSO vs. ethanol) and temperature gradients.
- Analyze catalyst loading (e.g., 5 vs. 10 drops of glacial acetic acid) .
- Use Design of Experiments (DoE) to identify critical factors (e.g., time, temperature).
For example, yields drop from 65% to <40% if reflux time is reduced from 18 to 12 hours due to incomplete cyclization .
What experimental approaches are recommended to elucidate the mechanism of action of this compound in neuromuscular disorders?
Advanced
Methodological Answer:
- In vitro : Perform whole-cell patch-clamp recordings on skeletal muscle cells to assess CLC-1 current blockade.
- Ex vivo : Measure muscle contractility in rodent diaphragm preparations pre-treated with the compound.
- In vivo : Evaluate efficacy in murine myotonia models via electromyography (EMG) and mobility assays. Dose-response studies (1–100 mg/kg) can establish therapeutic windows .
How can researchers address discrepancies in biological activity data for structurally similar pyrazole derivatives?
Advanced
Methodological Answer:
Discrepancies often stem from substituent electronic effects or assay variability. Strategies include:
- SAR Analysis : Compare logP, Hammett constants, and steric parameters of substituents.
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATPase inhibition assays at fixed pH 7.4).
For example, replacing bromine with chlorine in the phenoxy group reduces CLC-1 inhibition by 30%, highlighting halogen size’s role in target engagement .
What structural insights can be gained from XRD analysis of this compound derivatives?
Advanced
Methodological Answer:
XRD reveals:
- Planarity : Pyrazole rings typically deviate <0.02 Å from planarity, favoring π-π stacking.
- Intermolecular Interactions : Hydrogen bonds (e.g., N–H···S, Br···Br contacts <3.5 Å) stabilize crystal packing .
- Dihedral Angles : Substituents (e.g., bromophenoxy) tilt 5–10° relative to the pyrazole core, impacting solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
